Grotan OX

Content Navigation

CAS Number

Product Name

IUPAC Name

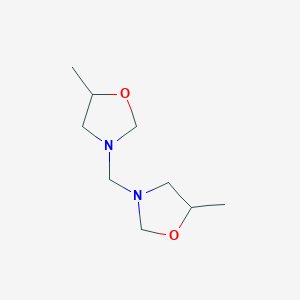

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Grotan OX, chemically identified as 3,3'-methylenebis(5-methyloxazolidine) or MBO, is a high-performance, formaldehyde-releasing oxazolidine biocide engineered for demanding industrial applications. Characterized by its complete water solubility, lack of organically bound chlorine (zero AOX impact), and broad-spectrum antimicrobial efficacy, it is a critical procurement choice for metalworking fluids (MWFs), cooling lubricants, and oilfield operations. Unlike conventional short-acting preservatives, Grotan OX provides a controlled, slow-release mechanism that ensures long-term metabolic suppression of bacteria, yeasts, and fungi, including problematic sulfate-reducing bacteria (SRBs). Its exceptional thermal stability and compatibility with alkaline environments make it a highly reliable baseline material for formulations requiring extended shelf life and operational durability under extreme conditions [1].

Generic substitution of Grotan OX with standard biocides like glutaraldehyde or 1,2-benzisothiazol-3(2H)-one (BIT) frequently leads to catastrophic fluid failure and infrastructure damage in industrial settings. Glutaraldehyde, while effective for rapid microbial knockdown, lacks long-term persistence; in extended-residence systems such as oilfield waterfloods, it degrades quickly, allowing rapid microbial rebound and biogenic hydrogen sulfide (H2S) generation. Conversely, narrow-spectrum preservatives like BIT are highly susceptible to inactivation by sulfate-reducing bacteria (SRBs) and exhibit poor efficacy against Mycobacteria and Pseudomonadaceae. Furthermore, many generic alternatives degrade under the high thermal loads and alkaline pH conditions (pH 8–11) typical of metalworking concentrates and drilling muds. Procuring Grotan OX ensures sustained metabolic inhibition and fluid integrity where generic substitutes suffer from rapid depletion and spectrum gaps[1].

Long-Term Biogenic Souring Control in Oilfield Waterfloods

In a 17-week pressurised bioreactor study simulating downhole near-wellbore environments (1000 psig, 30°C, anoxic), Grotan OX demonstrated superior long-term metabolic suppression compared to industry standards. When dosed at 750 ppm, the glutaraldehyde comparator allowed significant biogenic H2S recovery, peaking at 4.3 mg/L by week 17. In contrast, Grotan OX maintained complete biogenic sulfide suppression with no significant H2S recovery over the same period, outperforming both glutaraldehyde and THPS (which left a robust anaerobic community of SRBs) [1].

| Evidence Dimension | Biogenic H2S recovery after 17 weeks |

| Target Compound Data | 0 mg/L (no significant recovery) at 750 ppm |

| Comparator Or Baseline | Glutaraldehyde (4.3 mg/L H2S recovery) at 750 ppm |

| Quantified Difference | Complete suppression vs. 4.3 mg/L rebound |

| Conditions | 17-week pressurised bioreactor, 1000 psig, 30°C, anoxic synthetic seawater with VFAs |

Proves that this compound is essential for deep-well injection procurement where frequent biocide dosing is impossible and long-term asset protection against souring is required.

Efficacy Profile vs. Isothiazolinones in Metalworking Fluids

The selection of biocides for metalworking fluids (MWFs) is often constrained by the inactivation of active ingredients. Research highlights that BIT (1,2-benzisothiazol-3(2H)-one) is inactivated in the event of contamination by sulfate-reducing bacteria (SRBs) and is not highly effective against Pseudomonadaceae and Mycobacteria. Grotan OX (an oxazolidine) overcomes this limitation by maintaining robust, broad-spectrum efficacy against Pseudomonadaceae, SRBs, and Mycobacteria, preventing the microbial spoilage that typically neutralizes BIT-based formulations [1].

| Evidence Dimension | Efficacy against SRBs and Mycobacteria |

| Target Compound Data | Effective against Pseudomonadaceae, SRBs, and Mycobacteria |

| Comparator Or Baseline | BIT (1,2-benzisothiazol-3(2H)-one) (Inactivated by SRBs, low efficacy against Mycobacteria) |

| Quantified Difference | Maintained broad-spectrum activity vs. complete inactivation by SRBs |

| Conditions | Metalworking fluid microbial contamination models |

Justifies the selection of Grotan OX over common isothiazolinones for MWF formulations prone to SRB contamination and subsequent fluid degradation.

Polymer Protection in Drilling Fluids and Fracturing Muds

In an assessment of biocides used for hydraulic fracturing and drilling muds, a Grotan OX-based formulation demonstrated full biocidal activity at 800 ppm. It successfully protected the polymer components of the drilling fluid for over 15 days before gradual, environmentally safe deactivation. In direct comparison, the environmentally friendly biocide Aquacar THPS 75 was identified as the least effective agent, failing to provide equivalent long-term polymer protection [1].

| Evidence Dimension | Duration of polymer component protection in drilling mud |

| Target Compound Data | >15 days of protection (full activity at 800 ppm) |

| Comparator Or Baseline | Aquacar THPS 75 (Least effective, failed to protect polymers adequately) |

| Quantified Difference | Superior multi-week polymer protection vs. rapid failure |

| Conditions | Drilling mud and fracturing fluid formulations |

Critical for procurement in oil and gas operations where the rheological breakdown of expensive polymer-based drilling muds must be prevented.

High Thermal and Alkaline Processability

Unlike many conventional biocides that degrade rapidly under heat or alkaline conditions, Grotan OX exhibits exceptional processability. It remains stable at elevated temperatures up to 186°C and is recommended for use in highly alkaline environments with a pH range of 8 to 11. This allows the compound to be seamlessly integrated into concentrated metalworking fluids and high-temperature industrial processes without premature decomposition or loss of active formaldehyde-releasing potential [1].

| Evidence Dimension | Thermal and pH stability limits |

| Target Compound Data | Stable up to 186°C; operational at pH 8–11 |

| Comparator Or Baseline | Standard short-acting biocides (rapid degradation at high heat/pH) |

| Quantified Difference | Sustained stability up to 186°C |

| Conditions | Industrial formulation and fluid concentrate storage |

Enables buyers to utilize the biocide in high-temperature manufacturing processes and highly alkaline fluid concentrates where other preservatives would be destroyed.

Long-Residence Oilfield Waterflood Systems

Grotan OX is the optimal procurement choice for deep-well injection and waterflood systems where frequent biocide dosing is structurally impossible. Driven by its ability to provide complete biogenic sulfide suppression over 17+ weeks without the rapid degradation seen in glutaraldehyde, it prevents costly reservoir souring and infrastructure corrosion [1].

Water-Mixed Metalworking Fluids (MWFs)

Ideal for use as a primary preservative in cutting and grinding fluids at dosages of 1.0 - 1.5 g/kg. Because it resists inactivation by sulfate-reducing bacteria—unlike BIT-based alternatives—and remains stable in alkaline concentrates (pH 8-11), it prevents catastrophic fluid spoilage, odor formation, and emulsion breakdown in large-scale machining operations [1].

Polymer-Based Drilling and Fracturing Fluids

Grotan OX is highly suited for protecting the rheological integrity of expensive polymer-based drilling muds. Its thermal stability up to 186°C and proven capacity to protect polymer components for over 15 days make it a superior alternative to THPS in high-temperature geothermal or deep shale gas drilling environments [1].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 641 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 640 of 641 companies with hazard statement code(s):;

H302+H332 (70.16%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (19.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (95.47%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (17.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (75.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.